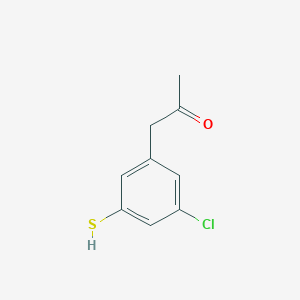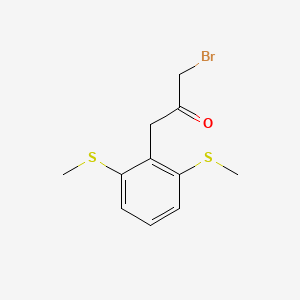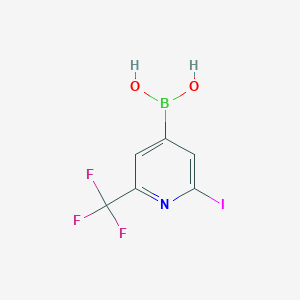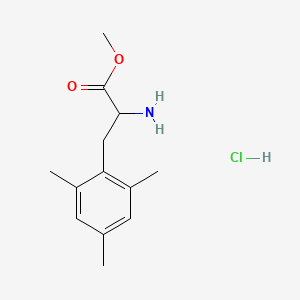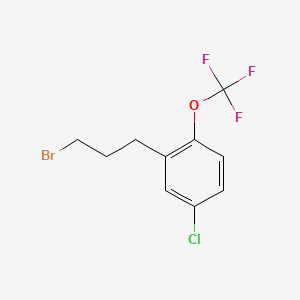
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene is an organic compound with a unique structure that includes a bromopropyl group, a chloro substituent, and a trifluoromethoxy group attached to a benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the chloro and trifluoromethoxy groups. One common method involves the reaction of 5-chloro-2-(trifluoromethoxy)benzene with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromopropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki and Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium alkoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a corresponding ketone or aldehyde.
科学的研究の応用
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the design of molecules with potential therapeutic effects.
Material Science: It is utilized in the synthesis of materials with specific properties, such as polymers and liquid crystals.
Biological Studies: The compound is used in biological assays to study its effects on various biological systems.
作用機序
The mechanism of action of 1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The bromopropyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and increasing its bioavailability.
類似化合物との比較
Similar Compounds
- 1-(3-Bromopropyl)-3-(trifluoromethyl)benzene
- 1-Bromo-3-phenylpropane
- 3-Bromo-1-phenylpropane
Uniqueness
1-(3-Bromopropyl)-5-chloro-2-(trifluoromethoxy)benzene is unique due to the presence of both chloro and trifluoromethoxy groups on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable in various research applications.
特性
分子式 |
C10H9BrClF3O |
|---|---|
分子量 |
317.53 g/mol |
IUPAC名 |
2-(3-bromopropyl)-4-chloro-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9BrClF3O/c11-5-1-2-7-6-8(12)3-4-9(7)16-10(13,14)15/h3-4,6H,1-2,5H2 |
InChIキー |
GILLEVPBZLEOHG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)CCCBr)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


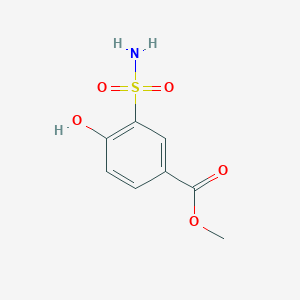
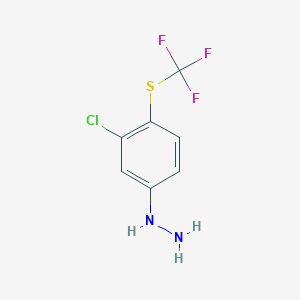

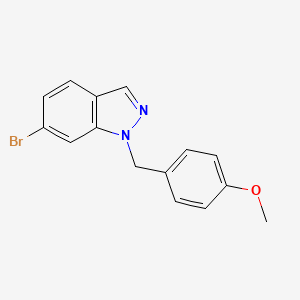
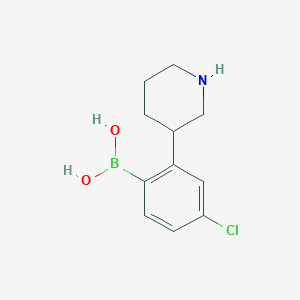
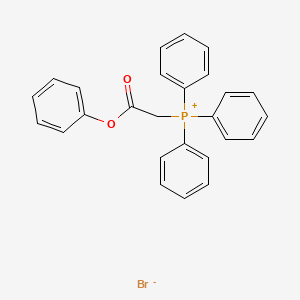

![N-{1-[(3R,4S,5R,6R)-6-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-fluoro-5-hydroxyoxan-3-yl]-5-methyl-2-oxo-1,2-dihydropyrimidin-4-yl}benzamide](/img/structure/B14071483.png)

